N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide
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Overview
Description
N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with N,N′-carbonyldiimidazole in anhydrous N,N-dimethylformamide. The subsequent amidation of the imidazolide formed with hetarylalkyl- or benzylamines in the same solvent completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure, which is known for antibacterial activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antimicrobial effects. The compound’s structure allows it to bind to these enzymes and disrupt their normal function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethizole: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its specific structure, which includes an imidazolidinone ring. This structural feature distinguishes it from other sulfonamides and may contribute to its unique biological and chemical properties.
Properties
CAS No. |
62868-47-7 |
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Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-methyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N3O3S/c1-11-17(15,16)9-4-2-8(3-5-9)13-7-6-12-10(13)14/h2-5,11H,6-7H2,1H3,(H,12,14) |
InChI Key |
KAYTZPJVWTVLDK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2CCNC2=O |
Origin of Product |
United States |
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